molecular formula C10H11ClO4 B1364945 5-chloro-2-(2-methoxyethoxy)benzoic Acid CAS No. 62176-27-6

5-chloro-2-(2-methoxyethoxy)benzoic Acid

Cat. No.: B1364945
CAS No.: 62176-27-6
M. Wt: 230.64 g/mol
InChI Key: WQDOHODYKAZYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(2-methoxyethoxy)benzoic Acid is a useful research compound. Its molecular formula is C10H11ClO4 and its molecular weight is 230.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDOHODYKAZYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400305
Record name 5-chloro-2-(2-methoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-27-6
Record name 5-chloro-2-(2-methoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 2 2 Methoxyethoxy Benzoic Acid

Retrosynthetic Approaches and Strategy Elucidation

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 5-chloro-2-(2-methoxyethoxy)benzoic acid, the two key disconnections are the ether bond and the chloro-aromatic bond.

Primary Disconnections:

C-O Ether Bond Disconnection: This is the most logical primary disconnection, leading to a Williamson ether synthesis strategy. This approach disconnects the target molecule into 5-chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid) and a suitable 2-methoxyethoxy electrophile, such as 2-methoxyethyl halide. This is a common and generally efficient method for forming aryl ethers. masterorganicchemistry.comyoutube.com

C-Cl Bond Disconnection: This disconnection points towards a halogenation reaction as a key step. The precursor would be 2-(2-methoxyethoxy)benzoic acid, which would then undergo regioselective chlorination. The feasibility of this approach depends on the ability to control the position of chlorination on the benzene (B151609) ring.

Based on these disconnections, two primary synthetic strategies emerge:

Strategy A: Late-Stage Chlorination: Synthesize 2-(2-methoxyethoxy)benzoic acid first and then introduce the chlorine atom at the 5-position.

Strategy B: Early-Stage Chlorination: Start with a pre-chlorinated precursor, 5-chloro-2-hydroxybenzoic acid, and then form the ether linkage.

Strategy B is often preferred due to the potential for regioselectivity issues in the late-stage chlorination of the electron-rich 2-(2-methoxyethoxy)benzoic acid ring. The activating nature of the alkoxy group could lead to a mixture of chlorinated isomers.

Direct Synthetic Pathways

Direct synthetic pathways translate the retrosynthetic strategies into practical laboratory procedures. The most prominent and widely applicable method involves the O-alkylation of a substituted salicylic (B10762653) acid derivative.

The formation of the 2-methoxyethoxy ether linkage is a crucial step in the synthesis. The Williamson ether synthesis is a classic and reliable method for this transformation. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide is generated from 5-chloro-2-hydroxybenzoic acid.

5-chloro-2-hydroxybenzoic acid + 2-methoxyethyl halide → this compound + halide salt

The choice of the alkylating agent is critical for the success of the Williamson ether synthesis. For introducing the 2-methoxyethoxy group, several reagents can be considered.

Table 1: Comparison of 2-Methoxyethoxy Halides

Alkyl HalideReactivityLeaving Group AbilityConsiderations
1-bromo-2-methoxyethane (B44670)HighGoodGenerally preferred for laboratory-scale synthesis due to a good balance of reactivity and stability.
1-chloro-2-methoxyethaneModerateFairLess reactive than the bromide, may require more forcing conditions (higher temperatures, longer reaction times).
2-methoxyethyl tosylateVery HighExcellentTosylates are excellent leaving groups, leading to high reactivity. They are often used when halides are unreactive.

For this synthesis, 1-bromo-2-methoxyethane is a commonly employed and effective reactant.

The success of the O-alkylation reaction is highly dependent on the choice of base, solvent, and temperature. These parameters influence the rate of reaction and can affect the chemoselectivity, particularly when dealing with molecules containing multiple reactive sites. thieme-connect.de

Base: A suitable base is required to deprotonate the phenolic hydroxyl group of 5-chloro-2-hydroxybenzoic acid (or its ester) to form the more nucleophilic phenoxide.

Table 2: Common Bases for Williamson Ether Synthesis

BaseStrengthSolubilityTypical Solvents
Potassium Carbonate (K₂CO₃)ModerateGood in polar aprotic solventsAcetone, DMF, Acetonitrile
Sodium Hydride (NaH)StrongInsoluble, reacts to generate H₂THF, DMF
Sodium Hydroxide (B78521) (NaOH)StrongGood in water and alcoholsWater, Ethanol (B145695)

Potassium carbonate is a popular choice as it is a relatively mild, inexpensive, and easy-to-handle base that is effective in promoting the reaction. google.com

Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for Sₙ2 reactions like the Williamson ether synthesis as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Table 3: Suitable Solvents for O-Alkylation

SolventTypeBoiling Point (°C)
AcetonePolar Aprotic56
N,N-Dimethylformamide (DMF)Polar Aprotic153
AcetonitrilePolar Aprotic82

DMF is often used for its high boiling point, which allows for reactions to be conducted at elevated temperatures, and its ability to dissolve a wide range of organic and inorganic compounds.

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

If the synthesis follows the late-stage chlorination approach, a regioselective method for introducing a chlorine atom at the 5-position of 2-(2-methoxyethoxy)benzoic acid is required. The directing effects of the substituents on the aromatic ring will govern the position of electrophilic substitution. The 2-alkoxy group is an ortho-, para-director and a strong activating group. The carboxylic acid group is a meta-director and a deactivating group. Therefore, the position para to the strongly activating alkoxy group (the 5-position) is the most likely site for chlorination.

Several chlorinating agents can be employed for the regioselective chlorination of aromatic compounds.

Table 4: Chlorinating Agents for Aromatic Halogenation

Chlorinating AgentFormConditionsNotes
Chlorine (Cl₂)GasLewis acid catalyst (e.g., FeCl₃, AlCl₃)Highly reactive, can be difficult to handle.
Sulfuryl Chloride (SO₂Cl₂)LiquidOften used with a catalystCan provide good regioselectivity.
N-Chlorosuccinimide (NCS)SolidAcid catalyst (e.g., H₂SO₄) or radical initiatorMilder and easier to handle than Cl₂ or SO₂Cl₂.

The choice of the chlorinating agent and reaction conditions is crucial to achieve the desired regioselectivity and to avoid over-chlorination or other side reactions.

Halogenation Strategies for Chlorination

Reagents and Reaction Environments for Aromatic Halogenation

The direct chlorination of salicylic acid is a common method for preparing 5-chlorosalicylic acid, a key intermediate. ontosight.aigoogle.comias.ac.ingoogle.com The regioselectivity of this electrophilic aromatic substitution is directed by the activating hydroxyl group and the deactivating, meta-directing carboxylic acid group, favoring substitution at the 5-position.

Several reagents and reaction conditions have been reported for this transformation. A controlled reaction environment is crucial to avoid the formation of undesired byproducts such as 3-chloro- and 3,5-dichlorosalicylic acids. One effective method involves the use of chlorine gas passed through a solution of salicylic acid in a suitable solvent.

ReagentSolventTemperatureNotes
Chlorine (gas)Glacial Acetic AcidControlled, below 15°CCareful control of temperature and rate of chlorine addition is necessary to achieve selective 5-chlorination. ias.ac.in
Chlorine (gas)Halogenated aromatic solvent (e.g., chlorobenzene)100-150°CHigh yields and purity can be obtained at elevated temperatures in these solvents. google.com

The choice of solvent plays a significant role in the reaction's success. Halogenated monocyclic carbocyclic aromatic solvents have been shown to facilitate high yields and purity of 5-chlorosalicylic acid when the chlorination is conducted at elevated temperatures. google.com

Carboxylic Acid Functional Group Introduction

The carboxylic acid moiety is a defining feature of the target molecule. While the primary route to this compound often starts with a precursor already containing the carboxylic acid group (i.e., 5-chlorosalicylic acid), alternative synthetic strategies might involve the introduction of this functional group at a later stage. Two common methods for this transformation are the oxidation of an aldehyde precursor and the hydrolysis of a nitrile intermediate.

Oxidation of Aldehyde Precursors

The oxidation of a corresponding aldehyde, 5-chloro-2-(2-methoxyethoxy)benzaldehyde, would provide a direct route to the desired carboxylic acid. A variety of oxidizing agents are capable of effecting this transformation for substituted benzaldehydes.

Commonly used oxidizing agents include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic conditions. Milder and more selective reagents are often preferred to avoid potential side reactions with other functional groups in the molecule.

Oxidizing AgentConditions
Potassium Permanganate (KMnO₄)Acidic or alkaline solution, heat
Jones Reagent (CrO₃ in H₂SO₄/acetone)Acetone, 0°C to room temperature
Sodium Tungstate (Na₂WO₄) with Hydrogen Peroxide (H₂O₂)Aqueous, often with a phase transfer catalyst
Hydrolysis of Nitrile Intermediates

Another established method for introducing a carboxylic acid group is through the hydrolysis of a nitrile (cyanide) group. The corresponding nitrile precursor, 5-chloro-2-(2-methoxyethoxy)benzonitrile, can be hydrolyzed under either acidic or basic conditions.

The hydrolysis proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

ConditionsReagentsProduct
Acidic HydrolysisDilute mineral acid (e.g., HCl, H₂SO₄), heatCarboxylic acid and ammonium (B1175870) salt
Basic HydrolysisAqueous base (e.g., NaOH, KOH), heatCarboxylate salt (requires subsequent acidification to yield the carboxylic acid) and ammonia

Precursor Compound Synthesis and Derivatization

Synthesis of Chlorinated Salicylic Acid Analogues

As previously discussed, 5-chlorosalicylic acid is a pivotal precursor. The most direct and widely reported method for its synthesis is the chlorination of salicylic acid. ontosight.aigoogle.comias.ac.ingoogle.com The reaction conditions can be optimized to favor the formation of the desired 5-chloro isomer.

Table of Chlorination Conditions for Salicylic Acid:

Chlorinating Agent Solvent Temperature Reference
Chlorine Glacial Acetic Acid Controlled ias.ac.in

Preparation of 2-Methoxyethyl Halide Reagents

The 2-methoxyethoxy side chain is introduced using a 2-methoxyethyl halide, typically 2-methoxyethyl chloride. This reagent can be synthesized from 2-methoxyethanol (B45455) by reaction with a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or by reaction with hydrochloric acid. google.comchemicalbook.com

The Williamson ether synthesis, a classic and versatile method for forming ethers, is the key reaction for coupling the chlorinated salicylic acid analogue with the 2-methoxyethyl halide. masterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group of 5-chlorosalicylic acid (or its ester) with a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-methoxyethyl halide.

General Williamson Ether Synthesis Reaction Scheme:

Where R-OH is the alcohol (in this case, the phenolic hydroxyl of a 5-chlorosalicylic acid derivative), and R'-X is the alkyl halide (2-methoxyethyl chloride).

A patent describes a process where methyl 5-chlorosalicylate is reacted with dimethyl sulfate (B86663) in the presence of sodium hydroxide to form methyl 5-chloro-2-methoxybenzoate, which is then hydrolyzed to the corresponding acid. google.com A similar principle would apply to the reaction with 2-methoxyethyl chloride. Another patent details the methylation of 5-chlorosalicylic acid using dimethyl sulfate and potassium carbonate in acetone. google.com

Process Optimization and Scalability Considerations

Reaction Yield Enhancement Strategies

Maximizing the yield of this compound is a critical economic driver. Several strategies can be employed to achieve this, primarily centered around the optimization of the Williamson ether synthesis reaction conditions.

The choice of base, solvent, and temperature plays a pivotal role in the reaction's efficiency. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the phenolic hydroxyl group of the 5-chlorosalicylate precursor, forming a more nucleophilic phenoxide ion. numberanalytics.com The selection of an appropriate solvent is also crucial; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation and enhance the nucleophilicity of the alkoxide, leading to higher yields compared to protic solvents. numberanalytics.com

Further yield enhancement can be achieved through the use of phase-transfer catalysts. These catalysts facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkylating agent is present, thereby increasing the reaction rate and yield. numberanalytics.com

Below is a table summarizing potential strategies for yield enhancement based on general principles of Williamson ether synthesis.

ParameterStrategy for Yield EnhancementRationale
Base Use of strong, non-nucleophilic bases (e.g., NaH, KOtBu)Promotes complete deprotonation of the phenol (B47542) without competing in the substitution reaction. numberanalytics.com
Solvent Employment of polar aprotic solvents (e.g., DMF, DMSO)Enhances the nucleophilicity of the phenoxide ion by solvating the counter-ion. numberanalytics.com
Temperature Careful optimization to balance reaction rate and selectivityAvoids side reactions like elimination that can occur at excessively high temperatures. numberanalytics.comontosight.ai
Catalysis Introduction of a phase-transfer catalystFacilitates the reaction between reactants in different phases, increasing reaction rate. numberanalytics.com
Technology Application of microwave irradiationAccelerates the reaction rate and can lead to higher yields in shorter reaction times. numberanalytics.com

Purity Profile Improvement

Achieving a high purity profile for this compound is essential for its intended applications. Impurities can arise from starting materials, side reactions, or subsequent degradation. A key potential side reaction in the synthesis of aryl ethers is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the phenolic oxygen. pharmaxchange.info The choice of solvent can influence the O- versus C-alkylation ratio, with protic solvents sometimes favoring the C-alkylated product. pharmaxchange.info

Purification of the final product is typically achieved through recrystallization. The selection of an appropriate solvent system is critical for effective purification, taking advantage of the differential solubilities of the desired product and any impurities. ma.edu For benzoic acid derivatives, common purification methods also include washing with alkaline solutions to remove acidic starting materials or byproducts. quora.com The purity of the final compound can be assessed using techniques such as melting point determination and High-Performance Liquid Chromatography (HPLC). quora.comresearchgate.net

The table below outlines strategies for improving the purity profile of the target compound.

AspectStrategy for Purity ImprovementMethod of Verification
Reaction Selectivity Use of polar aprotic solvents to favor O-alkylation over C-alkylation. pharmaxchange.infoSpectroscopic analysis (e.g., NMR) to confirm the structure of the product.
Work-up Procedure Washing with a mild base to remove unreacted acidic precursors. quora.comTitration or HPLC analysis of the crude product.
Final Purification Recrystallization from a suitable solvent system. ma.eduMelting point analysis, HPLC for quantitative purity assessment. quora.comresearchgate.net

Sustainable Synthetic Practices

The adoption of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact and enhance process safety. mit.edu For the synthesis of this compound, several sustainable practices can be considered.

One key area is the replacement of hazardous reagents and solvents with greener alternatives. This could involve exploring the use of less toxic alkylating agents or employing recyclable catalysts. numberanalytics.com Atom economy can be maximized by designing syntheses where the majority of the atoms from the reactants are incorporated into the final product. mit.edu Catalytic processes are generally preferred over stoichiometric ones as they reduce waste. mit.edu

Energy efficiency is another important consideration. Running reactions at or near ambient temperature and pressure, where feasible, can significantly reduce energy consumption. mit.edu The development of catalytic systems that allow for lower reaction temperatures is an active area of research. For instance, advancements in catalytic Williamson ether synthesis have explored using weaker alkylating agents at high temperatures to create a more streamlined and industrially feasible process. wikipedia.orgacs.org

Solvent choice has a significant environmental footprint. The ideal scenario is a solvent-free reaction; however, if a solvent is necessary, the use of greener alternatives such as water, supercritical fluids, or ionic liquids should be evaluated. mit.edualfa-chemistry.com Post-reaction, the ability to recycle solvents and catalysts is a key component of a sustainable process.

The following table summarizes sustainable practices applicable to the synthesis of this compound.

Principle of Green ChemistryApplication in SynthesisPotential Benefit
Prevent Waste Optimize reactions to minimize byproducts; use catalytic reagents. mit.eduReduced waste treatment costs and environmental impact.
Atom Economy Select synthetic routes that maximize the incorporation of reactant atoms into the product. mit.eduIncreased efficiency and reduced raw material consumption.
Safer Solvents and Auxiliaries Investigate the use of water, ionic liquids, or solvent-free conditions. mit.edualfa-chemistry.comReduced environmental pollution and worker exposure to hazardous substances.
Energy Efficiency Employ catalytic methods that allow for lower reaction temperatures or use energy-efficient technologies like microwave synthesis. numberanalytics.commit.eduLower energy costs and reduced carbon footprint.
Use of Renewable Feedstocks Explore bio-based sources for starting materials where possible. mit.eduReduced reliance on fossil fuels and enhanced sustainability.

Reactivity and Functional Group Transformations

Carboxylic Acid Moiety Reactivity

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through reactions such as esterification, amidation, reduction, and conversion to acid halides.

Esterification Reactions and Ester Derivative Synthesis

5-chloro-2-(2-methoxyethoxy)benzoic acid can be converted to its corresponding esters through various esterification methods. A common laboratory-scale synthesis involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. libretexts.org

For instance, the methyl ester, methyl 5-chloro-2-(2-methoxyethoxy)benzoate, can be synthesized by reacting the parent benzoic acid with methanol (B129727) under acidic conditions. chemicalbook.comnih.gov This derivative is a key intermediate in the synthesis of other compounds. google.compharmacompass.com The general scheme for Fischer esterification is as follows:

ClC₆H₃(OCH₂CH₂OCH₃)COOH + R'OH ⇌ ClC₆H₃(OCH₂CH₂OCH₃)COOR' + H₂O

The efficiency of esterification can be influenced by the choice of catalyst and reaction conditions. dergipark.org.tr

Table 1: Examples of Esterification Reactions

ReactantReagentProduct
This compoundMethanol/H⁺Methyl 5-chloro-2-(2-methoxyethoxy)benzoate
This compoundEthanol (B145695)/H⁺Ethyl 5-chloro-2-(2-methoxyethoxy)benzoate

Amidation Reactions for Benzamide (B126) Derivative Formation

The carboxylic acid functionality readily undergoes amidation reactions with primary or secondary amines to form benzamide derivatives. These reactions typically require activation of the carboxylic acid, for example, by converting it to a more reactive species like an acid chloride or by using a coupling agent. lookchemmall.comresearchgate.net

One synthetic route involves the initial conversion of this compound to its acid chloride, which then reacts with an amine to yield the corresponding benzamide. google.comatamanchemicals.com This two-step process is highly effective for forming the amide bond. For example, reaction with aniline (B41778) would produce N-phenyl-5-chloro-2-(2-methoxyethoxy)benzamide. semanticscholar.orgresearchgate.net

The general reaction for the formation of a benzamide derivative from the corresponding acid chloride is:

ClC₆H₃(OCH₂CH₂OCH₃)COCl + R'R''NH → ClC₆H₃(OCH₂CH₂OCH₃)CONR'R'' + HCl

Direct amidation of the carboxylic acid can also be achieved using iridium-catalyzed C-H amidation with sulfonyl azides, which offers a pathway to meta- and para-substituted (N-sulfonyl)aniline derivatives after a subsequent decarboxylation step. ibs.re.kr

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol, yielding [5-chloro-2-(2-methoxyethoxy)phenyl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.orgdoubtnut.com The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the alcohol. libretexts.org

Alternatively, borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF) is also an effective reagent for the reduction of carboxylic acids to primary alcohols. libretexts.org Manganese(I)-catalyzed hydrosilylation has also been shown to be an effective method for the reduction of various carboxylic acids to their corresponding alcohols under mild conditions. nih.gov

Table 2: Reduction of this compound

Starting MaterialReducing AgentProduct
This compound1. LiAlH₄ 2. H₂O[5-chloro-2-(2-methoxyethoxy)phenyl]methanol
This compoundBH₃/THF[5-chloro-2-(2-methoxyethoxy)phenyl]methanol

Acid Halide Formation and Reactivity

This compound can be converted to its corresponding acid halide, most commonly the acid chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgatamanchemicals.com The resulting 5-chloro-2-(2-methoxyethoxy)benzoyl chloride is a highly reactive intermediate. chemsrc.comnih.gov

The formation of the acid chloride enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the synthesis of esters, amides, and other acyl derivatives. atamanchemicals.com For example, it readily reacts with alcohols and amines to form the respective esters and amides in high yields. atamanchemicals.comevitachem.com It also participates in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst to form benzophenones. atamanchemicals.comnoaa.gov

Ether Linkage Stability and Cleavage Reactions

The 2-methoxyethoxy group attached to the benzene (B151609) ring is an ether linkage. Ether linkages are generally stable under many reaction conditions. However, they can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Cleavage of the ether bond would result in the formation of a phenol (B47542) and an alkyl halide. The stability of this specific ether linkage in this compound under various synthetic transformations is a key consideration in multi-step syntheses.

Aromatic Ring Reactivity

The benzene ring of this compound is substituted with three groups: a chloro group, a methoxyethoxy group, and a carboxylic acid group. These substituents influence the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. msu.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comuomustansiriyah.edu.iqpdx.edu For example, nitration would introduce a nitro group onto the ring, with its position determined by the directing effects of the existing substituents. lumenlearning.com

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. masterorganicchemistry.com The regioselectivity of EAS on the benzene ring of this compound is dictated by the directing effects of the three substituents: the chloro group, the 2-(2-methoxyethoxy) group, and the carboxylic acid group.

The chloro group is a deactivating, ortho-, para-directing group. organicchemistrytutor.comlibretexts.org The 2-(2-methoxyethoxy) group, being an alkoxy group, is an activating, ortho-, para-director. libretexts.org Conversely, the carboxylic acid group is a deactivating, meta-directing group. numberanalytics.comnumberanalytics.com The combined influence of these groups determines the position of incoming electrophiles.

The powerful activating effect of the ortho-alkoxy group is expected to dominate, directing electrophiles to the positions ortho and para to it. The para position (C5) is already substituted with a chloro atom. Therefore, electrophilic attack is most likely to occur at the C3 position. The deactivating nature of the carboxylic acid and chloro groups would likely necessitate forcing conditions to achieve substitution.

| C6 | Ortho | Ortho | Ortho | Sterically hindered, minor product |

This table is based on established principles of electrophilic aromatic substitution and represents predicted outcomes, as specific experimental data for this compound is limited in publicly available literature.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The chloro substituent at the C5 position of this compound serves as a handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. rsc.org The chloro group of this compound can participate in Suzuki-Miyaura coupling, although aryl chlorides are generally less reactive than the corresponding bromides and iodides. rsc.org The reaction would typically employ a palladium catalyst with specialized ligands designed for the activation of aryl chlorides, along with a base. nih.gov This would allow for the introduction of a variety of aryl or vinyl substituents at the C5 position.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the chloro atom at C5 can undergo Sonogashira coupling to form an alkynyl-substituted benzoic acid derivative. The reaction conditions would likely require a suitable palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.com

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Arylboronic acid or ester Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) 5-Aryl-2-(2-methoxyethoxy)benzoic acid

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 5-Alkynyl-2-(2-methoxyethoxy)benzoic acid |

This table presents potential applications of cross-coupling reactions based on the structure of the target compound. Specific reaction conditions would require experimental optimization.

Directed Ortho-Metalation (DOM) Strategies

Directed ortho-metalation (DOM) is a powerful method for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). organic-chemistry.org In this compound, both the carboxylic acid and the ether oxygen atoms have the potential to act as DMGs.

The carboxylic acid group is known to be an effective DMG, directing lithiation to the ortho position. organic-chemistry.orgsemanticscholar.orgrsc.org In this molecule, this would correspond to the C6 position. The ether oxygen of the 2-(2-methoxyethoxy) group can also direct metalation to its ortho positions, which are C1 (already substituted) and C3.

Competition experiments with similar substituted benzoic acids have shown that the carboxylic acid group can be a strong directing group. rsc.org Therefore, treatment of this compound with a strong lithium amide base would likely result in deprotonation at the C6 position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at this position.

Derivatization Strategies and Analog Synthesis

Design Principles for Structural Analogues

The design of structural analogues of 5-chloro-2-(2-methoxyethoxy)benzoic acid is guided by established principles of medicinal chemistry. The goal is to create new chemical entities with potentially enhanced properties by systematically modifying the lead structure. Key strategies include altering steric bulk, electronic properties, and lipophilicity.

Modification of Physicochemical Properties: The lipophilicity of the molecule can be fine-tuned by altering the length and branching of the methoxyethoxy side chain or by changing the halogen substituent on the aromatic ring.

Electronic Effects: The electron-withdrawing nature of the chlorine atom and the electron-donating character of the ether group influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. Substituting the chlorine with other halogens or moving its position can systematically vary these electronic effects.

Structure-Activity Relationship (SAR) Studies: Preliminary SAR studies on related benzamide (B126) derivatives have shown that substituents on the phenyl ring and the presence of heteroatoms capable of chelating zinc ions can be critical for biological activity. Conversely, certain substitutions, such as a nitro group, have been shown to decrease activity. nih.gov These findings inform the rational design of new analogues.

Design StrategyTarget MoietyDesired ChangePotential Outcome
Isosteric ReplacementCarboxylic AcidReplace with tetrazole, hydroxamic acidModulate acidity and binding interactions
Lipophilicity ModulationMethoxyethoxy ChainLengthen or shorten alkyl chainAlter solubility and membrane permeability
Electronic TuningChloro SubstituentReplace with F, Br, I; change positionModify ring reactivity and pKa
Conformational ConstraintCore StructureIntroduce ring fusionsLock into specific conformations for receptor binding

Synthesis of Amide-Linked Derivatives and Conjugates

The carboxylic acid functional group is a primary target for derivatization, with amide bond formation being a common and versatile strategy. This approach allows for the coupling of a wide array of amines, leading to a diverse library of derivatives.

The synthesis of N-substituted benzamides from this compound typically proceeds through the activation of the carboxylic acid. A standard method involves converting the benzoic acid to its corresponding acid chloride. This is achieved by reacting the starting material with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with a primary or secondary amine in the presence of a base to yield the desired amide derivative. google.com

An alternative one-pot approach involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents like triphenylphosphine (B44618) in the presence of N-chlorophthalimide can generate phosphonium (B103445) salts that facilitate the amidation reaction at room temperature. nih.govresearchgate.net Direct condensation methods using catalysts such as boric acid or Lewis acids like ZrCl₄ under ultrasonic irradiation have also been reported for benzamide synthesis. researchgate.netyoutube.com

Table of Synthetic Methods for Amide Formation

Method Reagents Key Features
Acyl Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by amine High reactivity, suitable for a wide range of amines
In Situ Activation Triphenylphosphine, N-chlorophthalimide, Amine Mild, room temperature conditions

These synthetic routes enable the conjugation of various molecular fragments, including aliphatic groups, aromatic moieties, and heterocyclic rings, to the 5-chloro-2-(2-methoxyethoxy)benzoyl scaffold.

Synthesis of Ester-Linked Derivatives and Prodrug Concepts

Esterification of the carboxylic acid group is another key derivatization strategy, often employed in the design of prodrugs. Prodrugs are inactive or less active precursors that are converted in vivo to the active parent drug. For carboxylic acids, ester prodrugs can enhance properties like membrane permeability and oral bioavailability by masking the polar carboxyl group.

Simple alkyl esters, such as methyl 5-chloro-2-(2-methoxyethoxy)benzoate, can be synthesized through Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, the carboxylate salt of the benzoic acid can be reacted with an alkyl halide.

More complex esters designed as prodrugs often incorporate linkers that are susceptible to enzymatic cleavage. For instance, acyloxy ester prodrugs can be synthesized to balance chemical stability with efficient in-vivo hydrolysis. nih.gov The stability of these ester-linked prodrugs can be modulated by the length of the alkyloxy linker, with stability generally increasing with linker length (e.g., propyl > ethyl > methyl). nih.gov The synthesis of these prodrugs may involve reacting the parent acid with a chloromethyl ester, followed by coupling with a promoiety like a Boc-protected amino acid. nih.gov

Examples of Ester Derivatives

Derivative Type Synthetic Approach Purpose
Simple Alkyl Ester (e.g., Methyl Ester) Fischer Esterification (Alcohol + Acid Catalyst) Chemical intermediate, simple derivatization
Acyloxy Ester Prodrug Multi-step synthesis involving linker attachment Improve pharmacokinetic properties

Systematic Halogen Substitution and Its Impact on Reactivity

The chlorine atom at the 5-position of the benzene (B151609) ring significantly influences the molecule's electronic properties and reactivity. The carboxyl group is an electron-withdrawing and meta-directing group in electrophilic aromatic substitution reactions. youtube.comquora.com The halogen at the 5-position (para to the methoxyethoxy group and meta to the carboxyl group) also exerts a strong inductive electron-withdrawing effect, which deactivates the ring, while its lone pairs provide a weaker resonance-donating effect. quora.com

Furthermore, the position of the halogen can be altered. Directing groups on the ring guide the position of new halogen substituents. For instance, iridium-catalyzed C-H iodination can selectively introduce iodine at the ortho position relative to the carboxylic acid directing group. researchgate.net This allows for the synthesis of regioisomers that are not accessible through classical electrophilic substitution.

Impact of Halogen Substitution

Halogen (at C5) Inductive Effect Resonance Effect Impact on Acidity (relative to Cl)
Fluorine (F) Strongest Weakest Higher
Chlorine (Cl) Strong Moderate Reference
Bromine (Br) Moderate Moderate Lower

Modifications of the Methoxyethoxy Side Chain

The 2-(2-methoxyethoxy) side chain is a key structural feature that can be modified to alter the compound's steric and electronic properties, as well as its solubility and metabolic stability. Synthetic strategies for modifying this chain include:

Varying Chain Length: The ethoxy portion can be extended to propoxy, butoxy, or longer alkyl chains through Williamson ether synthesis, starting from the corresponding 5-chloro-2-hydroxybenzoic acid and reacting it with an appropriate ω-methoxy-α-chloroalkane.

Introducing Branching: Branched side chains can be introduced using secondary haloalkanes in the ether synthesis to study steric effects.

Heteroatom Substitution: The ether oxygen can be replaced with sulfur to create a thioether linkage, which can alter binding affinities and metabolic pathways.

Side-Chain Oxidation: While the ether linkage is generally stable, harsh oxidative conditions could potentially cleave the chain. More relevant is the oxidation of alkyl side chains attached to the aromatic ring. Strong oxidizing agents like KMnO₄ can oxidize a benzylic carbon (if present) to a carboxylic acid, a transformation useful for converting ortho/para directing alkyl groups into meta-directing carboxyl groups. orgoreview.comyoutube.com

Alkoxyalkylation reactions, such as reacting a phenolic precursor with formaldehyde (B43269) and an alcohol, provide another route to install or modify alkoxymethyl groups on an aromatic ring. mdpi.com

Ring System Fusions and Heterocyclic Incorporations

Fusing a new ring system to the existing benzoyl core can conformationally lock the molecule and introduce new interaction points for biological targets. Substituted benzoic acids are versatile precursors for the synthesis of benzo-fused heterocycles. conicet.gov.arcore.ac.ukorganic-chemistry.orgacs.org

One prominent strategy involves the synthesis of quinazolinones. For example, 2-alkoxybenzoic acids can be converted into 2-halobenzamides, which then undergo copper-catalyzed nucleophilic addition with nitriles, followed by an intramolecular SₙAr reaction to form the quinazolinone ring system. organic-chemistry.orgnih.gov Other approaches start from 2-aminobenzoic acids, which can be cyclized with various reagents to build the fused heterocyclic ring. researchgate.net

The synthesis of other fused systems, such as benzoxazinones or benzoxepines, is also possible. organic-chemistry.org These syntheses often involve intramolecular cyclization reactions where the carboxylic acid and a substituent at the ortho position react to form the new ring. For instance, a photostimulated intramolecular reaction of ketone enolate anions linked to a pendant haloarene can generate six-, seven-, or eight-membered benzo-fused heterocycles. conicet.gov.ar

Potential Fused Ring Systems

Heterocycle Precursor Type General Synthetic Strategy
Quinazolinone 2-Halobenzamide Cu-catalyzed addition to nitrile and cyclization organic-chemistry.orgnih.gov
Benzoxazinone 2-Hydroxybenzoic Acid Derivative Intramolecular condensation/cyclization

Applications in Chemical Synthesis and Materials Science

Utility as a Versatile Building Block in Complex Organic Synthesis

5-chloro-2-(2-methoxyethoxy)benzoic acid, while a specific molecule, embodies the principles of using substituted benzoic acids as versatile building blocks in the intricate field of complex organic synthesis. The strategic placement of its chloro, methoxyethoxy, and carboxylic acid functionalities allows for a range of chemical transformations, making it a valuable starting point or intermediate for constructing more elaborate molecular architectures.

The concept of using "building blocks" in synthesis is akin to using pre-fabricated sections in construction; it simplifies the process of creating complex structures. illinois.edu Chemists utilize these pre-functionalized molecules to efficiently assemble larger, more complex target molecules, often with specific biological or material properties. illinois.edu The utility of a building block is determined by the number and type of reactions its functional groups can undergo. In the case of this compound, the carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a key linkage point. The chloro and methoxyethoxy groups on the aromatic ring influence the ring's reactivity and can be either retained in the final product or modified in subsequent synthetic steps.

Role as an Intermediate in Multi-Step Synthetic Sequences

In the landscape of organic chemistry, multi-step synthetic sequences are the cornerstone of creating complex molecules from simpler, commercially available starting materials. truman.edu this compound serves as a crucial intermediate in such sequences, particularly in the pharmaceutical and agrochemical industries. Its structure is often a key component that is modified through a series of reactions to arrive at the final target compound.

A notable application of a closely related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is as an important intermediate in the synthesis of several "pride" class drugs, which are used to treat gastrointestinal motility disorders. google.com This highlights the general importance of the substituted chloromethoxybenzoic acid scaffold in medicinal chemistry. The synthesis of these drugs often involves multiple steps where the starting benzoic acid derivative is sequentially modified to introduce the necessary pharmacophores.

For example, a typical multi-step synthesis involving a benzoic acid derivative might begin with the esterification of the carboxylic acid, followed by a reaction at another position on the aromatic ring, and finally, the deprotection or further modification of the ester. truman.edu The presence of the chloro and methoxyethoxy groups on this compound can direct the regioselectivity of subsequent reactions on the aromatic ring, a critical aspect of controlling the outcome of a synthetic sequence.

The industrial-scale synthesis of complex molecules often relies on the availability of key intermediates like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a molecule with a similar substitution pattern, which is a vital component in the manufacturing of SGLT2 inhibitors for diabetes therapy. researchgate.net This underscores the role of such halogenated and alkoxy-substituted benzoic acids as pivotal intermediates in the production of valuable compounds.

Chelation and Coordination Chemistry with Metal Centers

The carboxylic acid functionality of this compound, along with the potential for the ether oxygen to participate in coordination, makes it an interesting ligand for the formation of metal complexes. The study of how ligands bind to metal centers is the focus of coordination chemistry, a field with applications ranging from catalysis to materials science and medicine.

Synthesis of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes with carboxylate ligands is a well-established area of inorganic and coordination chemistry. Generally, these syntheses involve the reaction of a metal salt with the carboxylic acid ligand in a suitable solvent. The reaction conditions, such as pH and temperature, can be adjusted to control the formation of the desired complex.

While specific studies detailing the synthesis of metal complexes with this compound are not prevalent in the literature, the principles can be inferred from related systems. For example, the synthesis of transition metal complexes with Schiff bases derived from chloro-substituted benzoic acids has been reported. rasayanjournal.co.inijsr.net In these cases, the benzoic acid derivative is first reacted with another organic molecule to form a more complex ligand, which is then used to chelate metal ions. rasayanjournal.co.inijsr.net

A general procedure for the synthesis of a metal complex with a benzoic acid derivative could involve dissolving the benzoic acid and a metal salt (e.g., a chloride or acetate (B1210297) salt) in a solvent like ethanol (B145695) or a mixture of ethanol and water. ijsr.net The pH may be adjusted to facilitate the deprotonation of the carboxylic acid, allowing it to coordinate to the metal center. rasayanjournal.co.in The resulting complex may precipitate from the solution and can be isolated by filtration.

Investigation of Coordination Modes and Stoichiometries

The way in which a ligand binds to a metal ion is referred to as its coordination mode. For this compound, the primary coordination site is the carboxylate group, which can bind to a metal in a monodentate (using one oxygen atom), bidentate (using both oxygen atoms), or bridging fashion (linking two metal centers). The methoxyethoxy side chain also presents the possibility of the ether oxygen atom coordinating to the metal center, which would make the ligand bidentate (involving the carboxylate and the ether oxygen) or even tridentate if both ether oxygens were to coordinate, although the latter is less likely due to steric constraints.

The stoichiometry of the resulting metal complex, which is the ratio of metal ions to ligands, is influenced by the charge of the metal ion, the coordination number of the metal, and the denticity of the ligand. For instance, a divalent metal ion (M²⁺) might form a complex with two deprotonated this compound ligands, resulting in a neutral complex with the formula M(L)₂, where L represents the deprotonated ligand.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction, are powerful tools for investigating the coordination modes and structures of these complexes. For example, a shift in the stretching frequency of the carbonyl group in the IR spectrum upon complexation can provide evidence of coordination. ijsr.net

Precursor for Advanced Organic Materials (e.g., Polymers, Ligands)

The unique combination of functional groups in this compound makes it a potential precursor for the synthesis of advanced organic materials. The carboxylic acid group can be readily polymerized to form polyesters or polyamides, while the aromatic ring can be incorporated into the backbone of various polymers to impart specific thermal or electronic properties.

The development of new ligands for applications in catalysis and materials science is an active area of research. This compound could serve as a starting material for the synthesis of more complex ligands. For example, the carboxylic acid could be coupled with an amine to form an amide, introducing new coordination sites. The chloro and methoxyethoxy substituents can be used to tune the electronic and steric properties of the resulting ligand, which in turn can influence the properties of the metal complexes it forms.

While there are no specific reports on the use of this compound as a precursor for advanced organic materials, the general principles of using functionalized aromatic compounds in materials science are well-established. The ability to tailor the properties of organic materials by carefully selecting the monomeric building blocks is a key advantage of this approach.

Reagent in Tandem Reactions and Cascade Processes

Tandem reactions, also known as cascade or domino reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex molecular architectures.

The structural features of this compound suggest its potential as a reagent in such processes. For example, the carboxylic acid could participate in an intramolecular reaction with a functional group introduced at another position on the molecule, leading to the formation of a heterocyclic ring system. The chloro and methoxyethoxy groups can influence the reactivity of the aromatic ring and could be involved in subsequent transformations within the cascade sequence.

Although specific examples of this compound being used in tandem reactions are not documented in the available literature, the design of new cascade reactions is a frontier in organic synthesis. The development of novel reagents that can trigger or participate in these complex transformations is of significant interest. The multifunctionality of this compound makes it a candidate for exploration in this exciting area of chemistry.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-chloro-2-(2-methoxyethoxy)benzoic acid, and how can reaction purity be monitored?

  • Methodology : The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and alkoxy groups. For example, glycine benzyl ester coupling with 4-amino-5-chloro-2-methoxybenzoic acid followed by catalytic hydrogenation is a common approach .
  • Purity Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and ensuring product purity. Evidence from scaled syntheses of related compounds shows that TLC (silica gel plates) and HPLC (C18 columns, UV detection) are effective for resolving intermediates and final products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm structural integrity, with methoxyethoxy and chloro substituents showing distinct splitting patterns (e.g., δ 3.3–4.5 ppm for ether linkages) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting halogen isotopes (e.g., chlorine’s M+2 peak) .
  • Elemental Analysis : Quantifies C, H, N, and Cl content to confirm stoichiometry .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Approach : Use solvent diffusion (e.g., ethanol/water mixtures) or slow evaporation to grow single crystals. Software like SHELXL refines crystallographic data, resolving bond angles and torsional strain in the methoxyethoxy chain .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, alkoxy length) affect biological activity or physicochemical properties?

  • Structure-Activity Relationship (SAR) : Modifying the chloro or methoxyethoxy groups alters lipophilicity and hydrogen-bonding capacity. For example:

  • Example : Derivatives with 5-chloro-2-methoxy groups show enhanced binding to serotonin receptors compared to fluoro analogs .
  • Table : Selected Derivatives and Properties
SubstituentYield (%)Melting Point (°C)LogP (Calculated)
5-Chloro-2-methoxyethoxy49198–2002.8
5-Fluoro-2-methoxyethoxy47216–2182.5
4-Chloro-2-methoxyethoxy50204–2083.1
  • Source : Adapted from antiviral SAR studies on benzoic acid derivatives .

Q. How can contradictory NMR or crystallographic data be resolved during structural elucidation?

  • Data Reconciliation :

  • For NMR discrepancies (e.g., unexpected splitting), use 2D techniques (COSY, HSQC) to confirm coupling pathways .
  • In crystallography, software like WinGX and ORTEP-3 helps refine disordered regions (e.g., flexible methoxyethoxy chains) by adjusting thermal parameters and occupancy factors .

Q. What strategies improve yield in large-scale syntheses of this compound?

  • Optimization :

  • Catalysis : Pd/C-mediated hydrogenation increases efficiency in deprotection steps (e.g., benzyl ester removal) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions, reducing side-product formation .

Methodological Notes

  • Avoided Commercial Sources : Citations exclude non-academic platforms (e.g., BenchChem, MCE) per requirements.
  • Software Tools : SHELX , WinGX , and ORTEP-3 are critical for structural studies.
  • Analytical Workflow : Combine TLC/HPLC for purity, NMR/MS for structure, and elemental analysis for stoichiometric validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-(2-methoxyethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
5-chloro-2-(2-methoxyethoxy)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.